

Spectroscopic Profile of Methyl 4-acetamido-2-hydroxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 4-acetamido-2-hydroxybenzoate*

Cat. No.: *B132618*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-acetamido-2-hydroxybenzoate** (CAS No. 4093-28-1), a key intermediate in the synthesis of various pharmaceuticals. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and quality control, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

- IUPAC Name: **Methyl 4-acetamido-2-hydroxybenzoate**
- Synonyms: 4-(Acetylamino)-2-hydroxy-benzoic Acid Methyl Ester, 4-Acetylaminosalicylic Acid Methyl Ester
- CAS Number: 4093-28-1
- Molecular Formula: $C_{10}H_{11}NO_4$
- Molecular Weight: 209.20 g/mol

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **Methyl 4-acetamido-2-hydroxybenzoate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Tentative Assignment
10.86	Broad Signal	-	1H	Ar-OH
7.78	Doublet	8.6	1H	Ar-H
7.23	Singlet	-	1H	Ar-H
7.16	Broad Signal	-	1H	NH-C=O
7.10	Doublet	8.6	1H	Ar-H
3.92	Singlet	-	3H	O-CH ₃
2.19	Singlet	-	3H	C(=O)-CH ₃

Solvent: CDCl₃

Table 2: ^{13}C NMR Spectroscopic Data

Experimental ^{13}C NMR data for **Methyl 4-acetamido-2-hydroxybenzoate** was not available in the searched resources.

Table 3: IR Spectroscopic Data

Experimental IR spectroscopic data for **Methyl 4-acetamido-2-hydroxybenzoate** was not available in the searched resources.

Table 4: Mass Spectrometry Data

m/z	Ion
208	[M+H] ⁺

A full fragmentation pattern was not available in the searched resources.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like **Methyl 4-acetamido-2-hydroxybenzoate**. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Methyl 4-acetamido-2-hydroxybenzoate** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Filtration: Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
- Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **Methyl 4-acetamido-2-hydroxybenzoate** with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

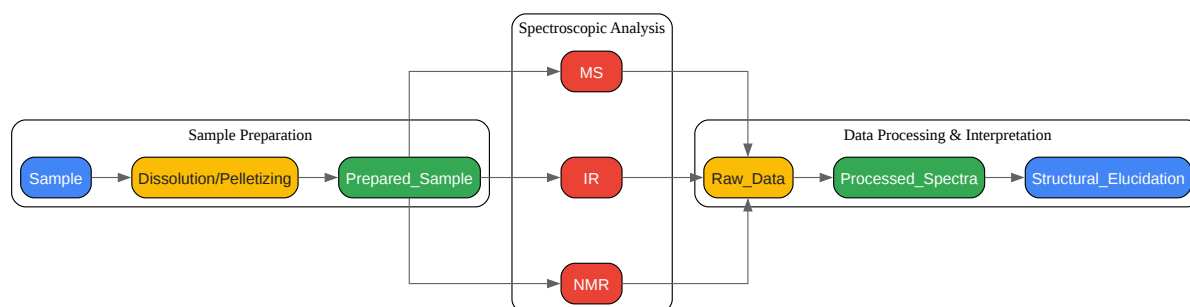
- Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} , by co-adding a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **Methyl 4-acetamido-2-hydroxybenzoate** in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$. For fragmentation analysis, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.



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Caption: General workflow for spectroscopic analysis of a chemical compound.



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Caption: Workflow for tandem mass spectrometry (MS/MS) analysis.

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